molecular formula C20H25N3O3 B4906083 4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol

4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol

Cat. No.: B4906083
M. Wt: 355.4 g/mol
InChI Key: DGTYZWPUJOENPT-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[3-[4-(4-nitrophenyl)piperazin-1-yl]butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-16(2-3-17-4-10-20(24)11-5-17)21-12-14-22(15-13-21)18-6-8-19(9-7-18)23(25)26/h4-11,16,24H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTYZWPUJOENPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol typically involves the reaction of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine with 4-nitrophenylbutyl bromide under controlled conditions . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol is widely used in scientific research due to its diverse applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting endothelial cell proliferation. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation. The nitrophenyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity and preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol is unique due to its specific structural features, such as the presence of both a nitrophenyl and a piperazinyl group, which confer distinct chemical and biological properties. Its ability to inhibit endothelial cell proliferation makes it particularly valuable in medical research and pharmaceutical applications .

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